molecular formula C14H15N3OS B6647361 1-Ethyl-3-[(2-methyl-1,3-thiazol-5-yl)methyl]benzimidazol-2-one

1-Ethyl-3-[(2-methyl-1,3-thiazol-5-yl)methyl]benzimidazol-2-one

Cat. No.: B6647361
M. Wt: 273.36 g/mol
InChI Key: VJFAEGFHKIBOOE-UHFFFAOYSA-N
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Description

1-Ethyl-3-[(2-methyl-1,3-thiazol-5-yl)methyl]benzimidazol-2-one is a complex organic compound that features a benzimidazole core linked to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-3-[(2-methyl-1,3-thiazol-5-yl)methyl]benzimidazol-2-one typically involves the following steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Thiazole Ring Formation: The thiazole ring can be synthesized by reacting α-haloketones with thiourea.

    Coupling Reaction: The final step involves coupling the benzimidazole core with the thiazole ring through a suitable linker, such as a methyl group, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3-[(2-methyl-1,3-thiazol-5-yl)methyl]benzimidazol-2-one can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzimidazole core can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the benzimidazole core.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

1-Ethyl-3-[(2-methyl-1,3-thiazol-5-yl)methyl]benzimidazol-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-[(2-methyl-1,3-thiazol-5-yl)methyl]benzimidazol-2-one involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and DNA.

    Pathways Involved: The compound can inhibit enzyme activity, block receptor sites, or intercalate into DNA, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like 2-methylbenzimidazole and 1-ethylbenzimidazole.

    Thiazole Derivatives: Compounds like 2-methylthiazole and 4,5-dihydrothiazole.

Uniqueness

1-Ethyl-3-[(2-methyl-1,3-thiazol-5-yl)methyl]benzimidazol-2-one is unique due to its combined benzimidazole and thiazole structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

IUPAC Name

1-ethyl-3-[(2-methyl-1,3-thiazol-5-yl)methyl]benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c1-3-16-12-6-4-5-7-13(12)17(14(16)18)9-11-8-15-10(2)19-11/h4-8H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJFAEGFHKIBOOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N(C1=O)CC3=CN=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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